Cas no 1956-07-6 (Pentanoic acid,4-nitrophenyl ester)
Pentanoic acid,4-nitrophenyl ester Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid,4-nitrophenyl ester
- P-NITROPHENYL VALERATE
- (4-nitrophenyl) pentanoate
- SCHEMBL828974
- Valeric acid, 4-nitrophenyl ester
- CHEMBL3272672
- 1956-07-6
- Pentanoic acid 4-nitrophenyl ester
- 4-nitrophenyl pentanoate
- 4-Nitrophenyl valerate, liquid
- J-012670
- DTXSID10336362
- RJQXEHRFVKJLJO-UHFFFAOYSA-N
- 4-Nitrophenyl valerate
- 4-Nitrophenyl valerate liquid
-
- Inchi: 1S/C11H13NO4/c1-2-3-4-11(13)16-10-7-5-9(6-8-10)12(14)15/h5-8H,2-4H2,1H3
- InChI Key: RJQXEHRFVKJLJO-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])C(CCCC)=O
Computed Properties
- Exact Mass: 223.08400
- Monoisotopic Mass: 223.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- PSA: 72.12000
- LogP: 3.21360
Pentanoic acid,4-nitrophenyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00949-1g |
Pentanoic acid,4-nitrophenyl ester |
1956-07-6 | - | 1g |
¥4468.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00949-10g |
Pentanoic acid,4-nitrophenyl ester |
1956-07-6 | - | 10g |
¥26268.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00949-5g |
Pentanoic acid,4-nitrophenyl ester |
1956-07-6 | - | 5g |
¥16068.0 | 2024-07-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-280458-1g |
4-Nitrophenyl valerate, |
1956-07-6 | 1g |
¥2219.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-280458A-5g |
4-Nitrophenyl valerate, |
1956-07-6 | 5g |
¥8273.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-280458-1 g |
4-Nitrophenyl valerate, |
1956-07-6 | 1g |
¥2,219.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-280458A-5 g |
4-Nitrophenyl valerate, |
1956-07-6 | 5g |
¥8,273.00 | 2023-07-11 | ||
| 1PlusChem | 1P00AES9-250mg |
P-NITROPHENYL VALERATE |
1956-07-6 | 95% | 250mg |
$128.00 | 2024-06-17 | |
| 1PlusChem | 1P00AES9-5g |
P-NITROPHENYL VALERATE |
1956-07-6 | 95% | 5g |
$1132.00 | 2024-06-17 | |
| Aaron | AR00AF0L-250mg |
P-NITROPHENYL VALERATE |
1956-07-6 | 95% | 250mg |
$150.00 | 2025-02-13 |
Pentanoic acid,4-nitrophenyl ester Related Literature
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Huyen Dinh,Eiji Nakata,Kaori Mutsuda-Zapater,Masayuki Saimura,Masahiro Kinoshita,Takashi Morii Chem. Sci. 2020 11 9088
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Huyen Dinh,Eiji Nakata,Kaori Mutsuda-Zapater,Masayuki Saimura,Masahiro Kinoshita,Takashi Morii Chem. Sci. 2020 11 9088
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Stefan Matile Chem. Soc. Rev. 2001 30 158
Additional information on Pentanoic acid,4-nitrophenyl ester
Pentanoic acid, 4-nitrophenyl ester (CAS No. 1956-07-6): An Overview of Its Properties, Applications, and Recent Research
Pentanoic acid, 4-nitrophenyl ester (CAS No. 1956-07-6) is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. This compound is characterized by its unique structure, which combines a pentanoic acid moiety with a 4-nitrophenyl ester group. The combination of these functional groups imparts specific chemical and physical properties that make it valuable in various research and industrial settings.
The molecular formula of pentanoic acid, 4-nitrophenyl ester is C12H13NO4, and its molecular weight is approximately 235.24 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its solubility in water is limited due to the hydrophobic nature of the pentanoic acid chain.
In terms of its chemical properties, pentanoic acid, 4-nitrophenyl ester exhibits strong acidic and ester characteristics. The presence of the nitrophenyl group enhances its reactivity and makes it an excellent substrate for various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. These properties are crucial for its use in synthetic chemistry and as a building block for more complex molecules.
One of the key applications of pentanoic acid, 4-nitrophenyl ester is in the field of biochemistry, where it serves as a model compound for studying enzyme kinetics and substrate specificity. The compound's ability to mimic natural substrates makes it valuable for investigating the mechanisms of enzymatic reactions and developing new inhibitors or activators. Recent studies have shown that pentanoic acid, 4-nitrophenyl ester can be used to probe the activity of lipases and other hydrolases, providing insights into their catalytic mechanisms.
In the pharmaceutical industry, pentanoic acid, 4-nitrophenyl ester has gained attention for its potential use in drug discovery and development. Its structural similarity to certain bioactive molecules makes it a promising lead compound for designing new therapeutic agents. For example, researchers have explored its use as a prodrug precursor, where the ester group can be cleaved by enzymes in the body to release an active drug moiety. This approach can improve the pharmacokinetic properties of drugs, such as their solubility and bioavailability.
Recent advancements in computational chemistry have also contributed to our understanding of pentanoic acid, 4-nitrophenyl ester. Molecular dynamics simulations have provided detailed insights into its conformational behavior and interactions with biological targets. These studies have highlighted the importance of specific functional groups in determining the compound's biological activity and have guided the design of more potent analogs.
The environmental impact of pentanoic acid, 4-nitrophenyl ester has been another area of interest. Researchers have investigated its biodegradability and potential ecological effects to ensure its safe use in various applications. Studies have shown that under controlled conditions, the compound can be effectively degraded by microorganisms, reducing its environmental persistence.
In conclusion, pentanoic acid, 4-nitrophenyl ester (CAS No. 1956-07-6) is a multifaceted compound with significant potential in both research and industrial applications. Its unique chemical structure and properties make it an invaluable tool for advancing our understanding of enzymatic processes and developing new therapeutic strategies. As research continues to uncover new applications and optimize existing ones, this compound is likely to play an increasingly important role in the fields of chemistry and pharmaceuticals.
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